

Technical Guide: Biological Potential of N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide

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Compound of Interest

Compound Name: *N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide*

Cat. No.: B5735526

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Executive Summary

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide represents a distinct pharmacophore within the N-aryl-2-phenoxyacetamide class. Structurally, it combines a lipophilic 4-chloroaniline moiety with a sterically significant 2-methylphenoxy (o-cresol) headgroup. This specific substitution pattern confers unique physicochemical properties, positioning the compound as a versatile scaffold with dual potential as an antimicrobial agent (targeting bacterial membranes or cell wall synthesis enzymes) and a synthetic auxin herbicide (mimicking indole-3-acetic acid).

This guide provides a comprehensive technical analysis of its synthesis, structure-activity relationship (SAR), and biological mechanisms, intended for researchers in medicinal chemistry and agrochemical development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule functions as a non-ionizable, lipophilic amide. The ortho-methyl group on the phenoxy ring introduces a "steric lock," potentially restricting conformational freedom and enhancing selectivity for specific binding pockets (e.g., the auxin receptor TIR1 or bacterial Enoyl-ACP reductase).

Property	Specification
IUPAC Name	N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
Molecular Formula	C ₁₅ H ₁₄ ClNO ₂
Molecular Weight	275.73 g/mol
Core Scaffold	Phenoxyacetamide
Key Substituents	2-Methyl (steric hindrance), 4-Chloro (lipophilicity/metabolic stability)
Predicted LogP	3.2 – 3.5 (Highly Lipophilic)
H-Bond Donors/Acceptors	1 Donor (NH), 2 Acceptors (O, N)

Synthesis Protocol

The most robust synthetic route utilizes a convergent Williamson Ether Synthesis approach combined with Schotten-Baumann amidation. This two-step protocol ensures high yields and minimizes side reactions.

Step 1: Synthesis of Intermediate 2-chloro-N-(4-chlorophenyl)acetamide

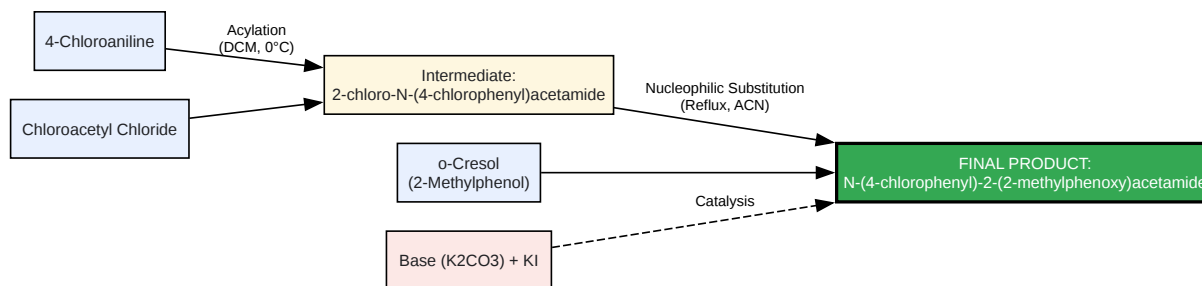
- Reagents: 4-Chloroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA) or K₂CO₃ (1.5 eq).
- Solvent: Dichloromethane (DCM) or Dry Acetone.
- Procedure:
 - Dissolve 4-chloroaniline in dry DCM at 0°C.

- Add TEA to scavenge HCl.
- Dropwise addition of chloroacetyl chloride over 30 mins.
- Stir at room temperature (RT) for 4–6 hours.
- Workup: Wash with water, 1N HCl, and brine. Recrystallize from ethanol.

Step 2: Coupling with o-Cresol

- Reagents: o-Cresol (2-methylphenol) (1.0 eq), Intermediate from Step 1 (1.0 eq), Anhydrous K_2CO_3 (2.0 eq), KI (catalytic).
- Solvent: Acetonitrile (ACN) or DMF (Reflux).
- Procedure:
 - Dissolve o-cresol in ACN/DMF.
 - Add K_2CO_3 and stir for 30 mins to generate the phenoxide anion.
 - Add 2-chloro-N-(4-chlorophenyl)acetamide and catalytic KI.
 - Reflux for 8–12 hours (monitor via TLC).
 - Purification: Pour into ice water. Filter the precipitate.^{[1][2]} Recrystallize from Ethanol/DMF mixture.

Visual Synthesis Workflow



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Caption: Convergent synthesis pathway involving N-acylation followed by nucleophilic substitution.

Biological Mechanism of Action (MoA)

A. Antimicrobial Potential (Bacterial Targets)

Phenoxyacetamides structurally resemble known inhibitors of FabI (Enoyl-ACP reductase), a key enzyme in bacterial fatty acid synthesis (FAS-II).

- Mechanism: The 4-chlorophenyl ring occupies the hydrophobic pocket of the enzyme, while the amide linker forms hydrogen bonds with the active site residues (e.g., Tyr156 in *E. coli*).
- Effect: Inhibition of cell wall construction, leading to lysis.
- Spectrum: Primarily active against Gram-positive bacteria (*S. aureus*, *B. subtilis*) due to the lipophilic nature facilitating peptidoglycan penetration.

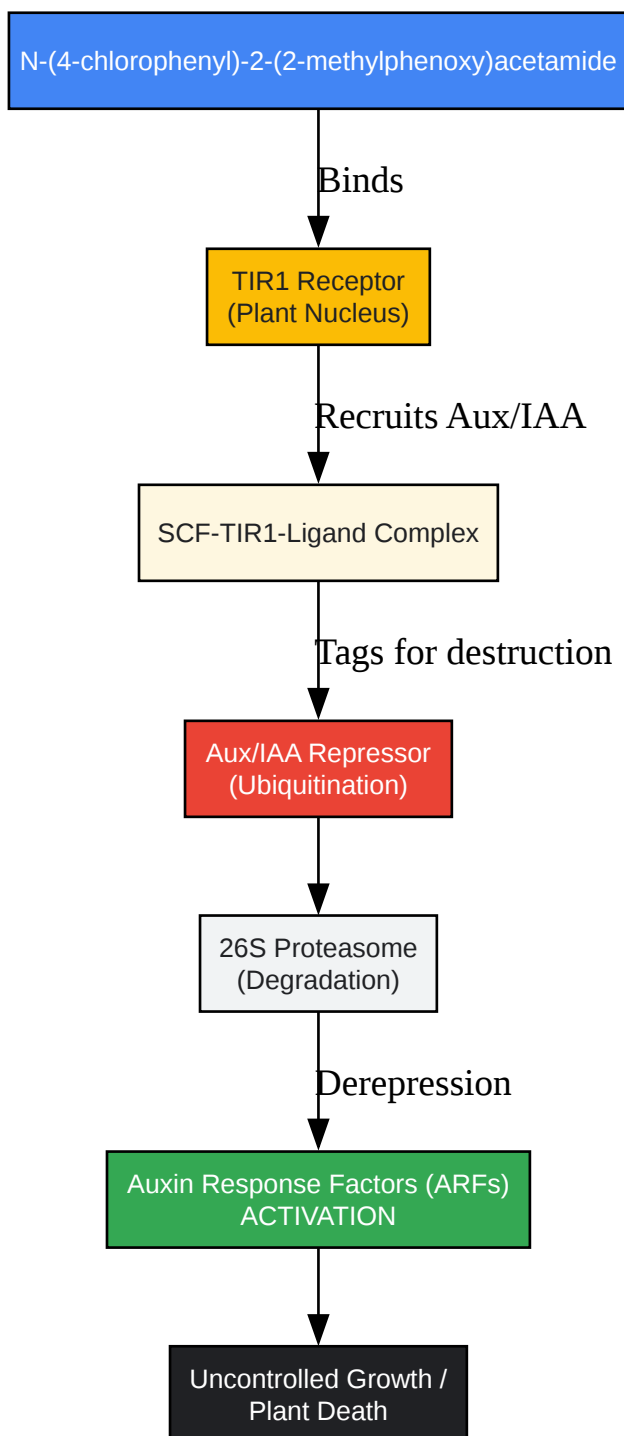
B. Herbicidal Potential (Auxin Mimicry)

The 2-methylphenoxy moiety is a structural analog of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).

- Mechanism: The compound acts as a synthetic auxin. It binds to the TIR1 ubiquitin ligase receptor complex.

- Signaling Cascade: Binding promotes the degradation of Aux/IAA transcriptional repressors via the 26S proteasome.
- Result: Uncontrolled gene expression, aberrant growth (epinasty), and plant death.

Biological Signaling Pathway



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Caption: Proposed mechanism of herbicidal action via the SCF-TIR1 auxin signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological potency of this specific isomer is defined by the interplay between the ortho-methyl and para-chloro substituents.

Structural Motif	Role in Activity	Impact of Modification
2-Methyl (Phenoxy)	Steric Anchor: Prevents free rotation of the phenyl ring; mimics the hydrophobic "pocket" fit seen in MCPA.	Removal (Unsubstituted) often decreases herbicidal specificity. Shifting to para (4-Me) may increase flexibility but reduce receptor fit.
Acetamide Linker	H-Bonding: The -NH-CO- group is critical for binding to protein backbones (e.g., Ser/Tyr residues).	Replacement with ester (-COO-) increases hydrolysis rate (pro-drug); replacement with sulfonamide changes geometry.
4-Chloro (Aniline)	Lipophilicity: Increases LogP, enhancing penetration through bacterial membranes or plant cuticles.	Replacement with electron-donating groups (e.g., -OCH ₃) often reduces antimicrobial potency.

Experimental Evaluation Protocols

Protocol A: Antimicrobial Susceptibility Testing (MIC)

- Method: Broth Microdilution (CLSI Standards).
- Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.
- Procedure:
 - Prepare stock solution of compound in DMSO (1 mg/mL).

- Dilute serially in Mueller-Hinton Broth (96-well plate).
- Inoculate with bacterial suspension (5×10^5 CFU/mL).
- Incubate at 37°C for 24h.
- Readout: Lowest concentration with no visible growth.

Protocol B: Molecular Docking (In Silico)

To validate the target mechanism, docking should be performed against:

- Target: E. coli Enoyl-ACP Reductase (FabI).
- PDB ID: 1C14 (complex with Triclosan).
- Software: AutoDock Vina or Schrödinger Glide.
- Grid Box: Centered on the Triclosan binding site.
- Metric: Binding Affinity (kcal/mol). A score < -8.0 kcal/mol indicates high potential.

References

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Sources

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